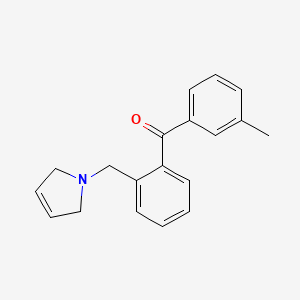

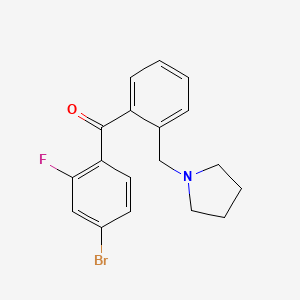

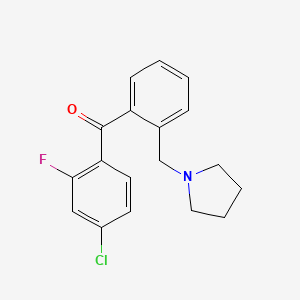

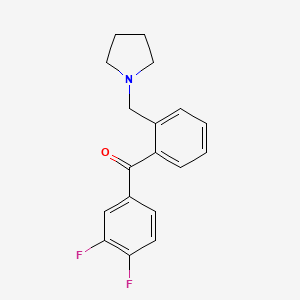

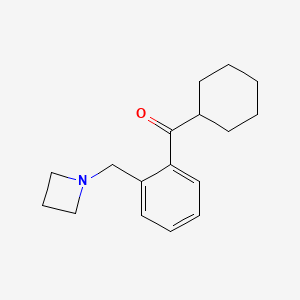

3'-Methyl-2-(3-pyrrolinomethyl) benzophenone

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3'-Methyl-2-(3-pyrrolinomethyl) benzophenone and related compounds involves multi-component reactions and the use of various catalysts. In one study, a new pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction led to the formation of a penta-substituted pyrrole derivative, which is structurally related to the compound of interest . Another approach to synthesizing substituted benzophenones involves the reaction of 2,4,6-triarylpyrylium salts with methyl(ene) ketones in the presence of piperidine acetate or similar salts. This method also relies on spectroscopic methods for structural proof and independent synthesis .

Molecular Structure Analysis

The molecular structure of the synthesized pyrrole derivative was characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) was employed to predict the spectral and geometrical data of the compound, showing a high correlation with experimental data. Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations provided insights into the closest contacts between active atoms of the compound .

Chemical Reactions Analysis

The reactivity of the synthesized compounds can be diverse. For instance, the active methyl group in related compounds has been shown to react with various reagents such as benzaldehyde, ethyl oxalate, and phthalic anhydride to form different derivatives, including styryl derivatives, pyruvates, and phthalide. Additionally, bromination and subsequent reactions can lead to the formation of quinoxalinyl and benzothiazinyl derivatives. The pyrone ring in some compounds can also undergo ring opening when reacted with amines, hydrazine, hydroxylamine, thiourea, and guanidine, leading to a variety of heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrrole derivative were explored through electrochemical studies, which demonstrated good inhibition efficiency on the steel S300 surface. This suggests that the compound can effectively block active sites, indicating potential applications as a corrosion inhibitor. Theoretical studies complemented these findings by providing a detailed understanding of the compound's electronic structure and potential reactivity .

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity Studies

- Occurrences, Toxicities, and Ecological Risks of Benzophenone-3 : Benzophenone-3 (BP-3), a common component in sunscreens, has been the focus of studies due to its widespread use and subsequent environmental release. The compound is known for its lipophilic, photostable, and bioaccumulative nature. It can be absorbed via oral and dermal routes and is transformed into major metabolites like BP-1, BP-8, and THB. BP-3 and its derivatives have been detected in various environmental matrices such as water, soil, sediments, sludge, and biota, raising concerns about its potential impact on aquatic ecosystems. Toxicity studies have indicated the endocrine-disrupting capacity of BP-3, exhibiting both anti-androgenic and estrogenic activities. However, its environmental levels are generally lower than the predicted no-effect concentration (PNEC), suggesting a need for further monitoring and studies on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).

Biological Properties and Applications

- Polyisoprenylated Benzophenones from Clusiaceae : Polyisoprenylated benzophenones, which include a core structure of bicyclo[3.3.1]-nonane-2,4,9-trione, have been isolated from the Clusiaceae family of plants. These compounds are known for their potent biological properties, such as cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. The transcription of genes in cancer cells treated with these compounds is affected, leading to downregulation of oncogenes and upregulation of stress genes. They also exhibit high antioxidant capacity, protect cells from oxidative stress, and have shown antiviral activity, particularly against drug-resistant HIV-1. The review includes structure-activity relationships of these benzophenones and discusses their absorption, metabolism, and elimination (Acuña et al., 2009).

Use in Photoprotection and Flavouring

- Safety of Benzophenone as a Flavouring : Benzophenone has been evaluated as a flavoring substance and its safety has been reviewed by considering its genotoxicity, endocrine activities, and observed toxic effects. The established tolerable daily intake (TDI) covers the non-neoplastic effects observed in chronic toxicity studies as well as neoplastic effects seen in rodent carcinogenicity studies. The calculated TDI and exposure estimates are based on conservative assumptions, leading to the conclusion that there is no safety concern for benzophenone under current conditions of use as a flavouring substance (Silano et al., 2017).

Application in Structural Biology

- Photoaffinity Labeling and its Application in Structural Biology : Photoaffinity labeling (PAL) is a technique used in structural biology to study the organization of biological systems. The most widely used photoreactive groups, including arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, are characterized. The review discusses the experimental methodology of PAL, modern approaches for analysis of cross-linking products between photoreactive probes and biomolecules, and examples of PAL application in diverse fields of structural biology during the last five to ten years (Vodovozova, 2007).

Propiedades

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-7-6-9-16(13-15)19(21)18-10-3-2-8-17(18)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXNGBYMBRZIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643914 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-2-(3-pyrrolinomethyl) benzophenone | |

CAS RN |

898762-81-7 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)

![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)